molecular formula C11H7BrN2O2 B13849762 5-Bromo-2-pyrimidin-2-ylbenzoic acid

5-Bromo-2-pyrimidin-2-ylbenzoic acid

Cat. No.: B13849762
M. Wt: 279.09 g/mol
InChI Key: HSBDWFMWRQWYSU-UHFFFAOYSA-N
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Description

5-Bromo-2-pyrimidin-2-ylbenzoic acid is a heterocyclic aromatic compound that contains both a bromine atom and a pyrimidine ring attached to a benzoic acid core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-pyrimidin-2-ylbenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Cyclization: Formation of the pyrimidine ring through cyclization reactions.

    Functional Group Transformations: Introduction of the carboxylic acid group through various functional group transformations.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using optimized reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors and other advanced technologies to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-pyrimidin-2-ylbenzoic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-pyrimidin-2-ylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-pyrimidin-2-ylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-iodopyrimidine: Another brominated pyrimidine derivative with similar chemical properties.

    2-(Pyridin-2-yl)pyrimidine: A pyrimidine derivative with a pyridine ring, used in similar research applications.

Uniqueness

5-Bromo-2-pyrimidin-2-ylbenzoic acid is unique due to its specific combination of a bromine atom, a pyrimidine ring, and a benzoic acid core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H7BrN2O2

Molecular Weight

279.09 g/mol

IUPAC Name

5-bromo-2-pyrimidin-2-ylbenzoic acid

InChI

InChI=1S/C11H7BrN2O2/c12-7-2-3-8(9(6-7)11(15)16)10-13-4-1-5-14-10/h1-6H,(H,15,16)

InChI Key

HSBDWFMWRQWYSU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)C2=C(C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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